molecular formula C15H14S B047614 4-Propyldibenzothiophene CAS No. 132034-86-7

4-Propyldibenzothiophene

Cat. No.: B047614
CAS No.: 132034-86-7
M. Wt: 226.3 g/mol
InChI Key: KVKWMMBQRSCLOU-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Industrial and Environmental Contexts

Sulfur-containing heterocycles are a class of organic compounds that have significant implications across various industrial and environmental domains. These compounds, which feature a ring structure containing at least one sulfur atom, are naturally present in crude oil and coal. In industrial settings, particularly in petroleum refining, their presence is problematic. During the combustion of fuels, these sulfur compounds are oxidized to form sulfur oxides (SOx), primarily sulfur dioxide (SO₂), which are major atmospheric pollutants. SOx emissions are a principal cause of acid rain, which can have devastating effects on ecosystems, architecture, and human health.

Furthermore, sulfur compounds can poison the catalysts used in various refining processes, such as catalytic reforming, which is essential for producing high-octane gasoline. wikipedia.org This necessitates their removal to protect catalyst activity and longevity, adding to the operational costs of refineries. From an environmental perspective, beyond their contribution to acid rain, some polycyclic aromatic sulfur heterocycles (PASHs) and their derivatives are recognized for their persistence in the environment and potential toxic, mutagenic, and carcinogenic properties. researchgate.net Their resistance to natural degradation processes means they can accumulate in soil and water systems, posing long-term risks to ecosystems and human health. researchgate.net

Overview of Dibenzothiophene (B1670422) (DBT) and Alkyl-Substituted Dibenzothiophenes as Refractory Organosulfur Compounds in Fuels

Dibenzothiophene (DBT) is a tricyclic organosulfur compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. It is a prominent member of the PASHs found in crude oil. While simpler sulfur compounds like thiols and sulfides can be removed with relative ease through the industrial process of hydrodesulfurization (HDS), DBT and its alkyl-substituted derivatives are notoriously difficult to break down. tandfonline.com These compounds are often termed "refractory" because of their high resistance to conventional HDS catalysis. wikipedia.org

The primary challenge in removing alkyl-substituted DBTs lies in the steric hindrance provided by the alkyl groups. For instance, alkyl groups located at the 4- and 6-positions of the DBT molecule, such as in 4,6-dimethyldibenzothiophene (B75733), physically block the sulfur atom, preventing it from interacting with the active sites on the HDS catalyst. chiron.no This steric hindrance significantly reduces the reactivity of the molecule towards desulfurization. As a result, these refractory compounds persist in fuel streams even after extensive hydrotreating, making it difficult to meet the increasingly stringent environmental regulations on fuel sulfur content.

The reactivity of alkylated DBTs in HDS processes generally decreases as the number and size of the alkyl substituents increase, particularly when they are located near the sulfur atom. This has driven a significant amount of research into developing more effective catalysts and alternative desulfurization methods, such as oxidative desulfurization (ODS) and biodesulfurization (BDS), to tackle these recalcitrant molecules.

Rationale for Focused Academic Inquiry on 4-Propyldibenzothiophene

The focused academic inquiry into this compound stems from its position as a representative of C3-alkylated dibenzothiophenes. While much of the foundational research on refractory sulfur compounds has centered on dibenzothiophene and its methyl-substituted derivatives (e.g., 4-methyldibenzothiophene (B47821) and 4,6-dimethyldibenzothiophene), a comprehensive understanding of desulfurization mechanisms requires the study of a wider range of alkyl-substituted DBTs.

The study of this compound allows researchers to investigate how the presence of a larger, straight-chain alkyl group at the 4-position influences the compound's chemical and physical properties, as well as its reactivity in desulfurization processes. The propyl group presents different steric and electronic effects compared to a methyl group, which can provide valuable insights into the structure-reactivity relationships of these compounds. By systematically studying DBTs with increasing alkyl chain length (from methyl to ethyl to propyl, etc.), scientists can build more accurate models to predict the behavior of the complex mixture of organosulfur compounds found in real-world fuel feedstocks.

Furthermore, specific isomers of alkylated DBTs, including propyl-substituted ones, can serve as geochemical biomarkers. Their distribution and relative abundance in crude oils and source rocks can provide information about the oil's thermal maturity and depositional environment. researchgate.net Therefore, the synthesis of pure reference standards of compounds like this compound is essential for accurate geochemical analysis. chiron.noscribd.com Although direct research on this compound is not as extensive as for its methyl-substituted counterparts, its study is a logical and necessary extension of the ongoing effort to understand and ultimately remove all problematic sulfur compounds from fuels.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 132034-86-7
Molecular Formula C₁₅H₁₄S
Molecular Weight 226.34 g/mol
Appearance Solid (at standard conditions)

Data sourced from various chemical supplier catalogs. chemsigma.combldpharm.comking-pharm.comchembuyersguide.com

Table 2: Comparison of Common Refractory Dibenzothiophene Derivatives

CompoundMolecular FormulaKey FeatureSignificance in HDS Research
Dibenzothiophene (DBT)C₁₂H₈SUnsubstituted parent compoundBaseline for reactivity studies.
4-MethyldibenzothiopheneC₁₃H₁₀SSingle methyl group near the sulfur atomModel for sterically hindered refractory compounds. researchgate.net
4,6-DimethyldibenzothiopheneC₁₄H₁₂STwo methyl groups shielding the sulfur atomOne of the most refractory sulfur compounds in fuels. wikipedia.orgchiron.no
This compound C₁₅H₁₄S Propyl group at the 4-position Model for C3-alkylated DBTs to study the effect of alkyl chain length.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKWMMBQRSCLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Propyldibenzothiophene and Analogues

General Synthetic Routes to Substituted Dibenzothiophenes

The fundamental structure of dibenzothiophene (B1670422) can be assembled through several synthetic pathways, primarily involving the formation of the central thiophene (B33073) ring fused between two benzene (B151609) rings. Traditional methods often rely on the cyclization of biphenyl (B1667301) derivatives. rsc.org Modern approaches have focused on improving efficiency and selectivity through transition-metal-catalyzed reactions. sioc-journal.cn

Key strategies for constructing the dibenzothiophene skeleton include:

Intramolecular C-S bond formation. rsc.org

Intramolecular C-C (biaryl) bond formation. rsc.org

Benzannulation of thiophenes or benzothiophenes. rsc.org

Transition-metal-catalyzed coupling reactions. sioc-journal.cn

One innovative method involves the Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids, followed by an electrophilic cyclization to form the dibenzothiophene S-oxide, which can then be reduced to the corresponding dibenzothiophene. rsc.org

Controlling the position of substituents on the dibenzothiophene core is crucial for tailoring the molecule's properties. Regioselectivity is often dictated by the synthetic method employed.

Substitution at C4/C6: Directing substitution to the 4- and 6-positions is challenging. It has been achieved using a sulfoxide (B87167) group as a traceless directing group in a gold-catalyzed alkyne oxyarylation. rsc.org Another powerful technique is a one-pot sulfoxide-directed C-H metalation-boration, followed by a Suzuki coupling, which allows for the specific introduction of aryl groups at the C4 position. rsc.orgdntb.gov.ua

Substitution at C2/C8 and C3/C7: Classical electrophilic substitution reactions, such as bromination, typically occur at the 2- and 8-positions. rsc.org

Substitution at C1: A one-pot method for preparing 1-substituted dibenzothiophenes involves a cascade of two benzyne (B1209423) additions, starting from commercial materials, which avoids the use of precious metals. researchgate.net

The following table summarizes various regioselective functionalization methods.

Interactive Table: Regioselective Synthesis Methods for Dibenzothiophenes
Target Position Method Key Features Reference
4 Sulfoxide-directed C-H metalation/boration/Suzuki coupling One-pot synthesis; high regioselectivity for aryl substitution. rsc.org
4, 6 Gold-catalyzed alkyne oxyarylation with S-oxide directing group Regiospecific Csp³–Csp² bond formation. rsc.org
1 Cascade benzyne additions One-pot synthesis from commercial materials; metal-free. researchgate.net
2, 8 Electrophilic bromination Standard method for halogenation. rsc.org

Catalysis plays a pivotal role in the modern synthesis of dibenzothiophenes, offering milder reaction conditions and improved yields compared to stoichiometric methods. sioc-journal.cn

Palladium Catalysis: Palladium catalysts are widely used. A notable example is the Pd(II)-catalyzed synthesis from 2-biphenylyl disulfides via the cleavage of C-S and C-H bonds, which proceeds without the need for an external oxidant. rsc.orgnih.gov Buchwald-Hartwig cross-coupling, a palladium-catalyzed reaction, is also employed for synthesizing derivatives like 2,8-bis(10H-phenothiazin-10-yl)dibenzothiophene-S,S-dioxide. jove.com

Gold Catalysis: Gold catalysts have been utilized for the regioselective functionalization of the dibenzothiophene core, as seen in the oxyarylation of alkynes. rsc.org

Metal-Free Catalysis: To enhance the sustainability of these syntheses, metal-free approaches have been developed. These include iodine-mediated cyclizations and other organocatalytic cascade reactions. researchgate.netresearchgate.net A transition-metal-free oxidative dehydrogenative coupling has been used to construct novel C60-fused dibenzothiophenes. nih.gov

The table below outlines different catalytic systems.

Interactive Table: Catalytic Systems in Dibenzothiophene Synthesis
Catalyst Type Reaction Advantages Reference
Palladium(II) C-H/C-S bond coupling High tolerance for functional groups; no external oxidant needed. rsc.orgnih.gov
Gold(I) Alkyne Oxyarylation High regioselectivity for C4/C6 functionalization. rsc.org
Molecular Iodine Electrophilic Cyclization Metal-free, greener alternative. elsevierpure.com
None (Metal-Free) Oxidative Dehydrogenative Coupling Atom economy, operational simplicity. nih.gov

Principles of Sustainable Synthesis and Green Chemistry for Dibenzothiophene Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of dibenzothiophene synthesis, this involves using less hazardous materials, improving atom economy, and reducing waste. rsc.org

Several strategies align with these principles:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, or "one-pot" reaction, avoids lengthy work-up and purification processes, thereby saving time, reducing solvent use, and minimizing chemical waste. rsc.org

Metal-Free Reactions: Replacing heavy metal catalysts with more environmentally benign alternatives like molecular iodine or organocatalysts reduces toxic waste and associated costs. researchgate.netelsevierpure.com Annulation reactions are noted for their efficiency in building complex molecules in a manner that aligns with green chemistry principles. researchgate.net

Use of Greener Solvents: Exploring alternative reaction media, such as deep eutectic solvents, can replace volatile and toxic organic solvents. sioc-journal.cn

Catalyst Recycling: In processes where catalysts are unavoidable, using heterogeneous catalysts or developing methods for recycling homogeneous catalysts can improve sustainability. For instance, nanocomposite adsorbents have been developed for the desulfurization of model oil containing dibenzothiophene, and these adsorbents can be prepared via green synthesis methods. tandfonline.com

Mechanistic Investigations of 4 Propyldibenzothiophene Reactivity

Reaction Pathways in Desulfurization Processes

The removal of sulfur from fossil fuels is a critical process in the refining industry to produce cleaner fuels and mitigate environmental pollution from sulfur oxide emissions. Dibenzothiophene (B1670422) and its alkyl-substituted derivatives, such as 4-propyldibenzothiophene, are among the most refractory sulfur-containing compounds found in petroleum feedstocks. Understanding the reaction mechanisms for their removal is essential for the development of more effective desulfurization technologies. The two primary methods for this are hydrodesulfurization (HDS) and oxidative desulfurization (ODS), each proceeding through distinct reaction pathways.

Hydrodesulfurization (HDS) is the conventional industrial process for sulfur removal, employing high temperatures, high hydrogen pressure, and a catalyst, typically a Co-promoted MoS₂ or Ni-promoted MoS₂ formulation. For alkyl-substituted dibenzothiophenes, the reaction mechanism is largely dictated by the position and size of the alkyl group(s), which can sterically hinder access to the sulfur atom. The HDS of these compounds proceeds primarily through two competing pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.net The probability of which pathway is dominant depends on the specific dibenzothiophene derivative and the nature of the catalyst. researchgate.net

The direct desulfurization (DDS) pathway, also known as the hydrogenolysis route, involves the direct cleavage of the carbon-sulfur bonds without prior hydrogenation of the aromatic rings. researchgate.net This pathway leads to the formation of biphenyl-type products. researchgate.net In the case of this compound, the propyl group at the C4 position creates significant steric hindrance. This hindrance obstructs the direct interaction between the sulfur atom and the active sites on the catalyst surface, which is necessary for C–S bond scission. researchgate.net For similar sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), the DDS route is significantly impeded, making it a much less favorable pathway. researchgate.netresearchgate.net Therefore, for this compound, desulfurization via the DDS pathway is less probable compared to the hydrogenation pathway.

The hydrogenation (HYD) pathway circumvents the steric hindrance that impedes the DDS route. researchgate.net In this mechanism, one of the aromatic rings of the dibenzothiophene molecule is first saturated with hydrogen before the C–S bond is broken. researchgate.net This initial hydrogenation step eliminates the steric constraint posed by the propyl group, allowing the molecule to adsorb more effectively on the catalyst surface for the subsequent desulfurization step. The C–S bond cleavage is much easier for these hydrogenated intermediates. researchgate.net This pathway ultimately yields cyclohexylbenzene-type products. researchgate.net For sterically hindered compounds like this compound, the HYD route is the preferred and more efficient mechanism for sulfur removal during HDS. researchgate.netresearchgate.net

Table 1: Comparison of HDS Pathways for Sterically Hindered Dibenzothiophenes

FeatureDirect Desulfurization (DDS) PathwayHydrogenation (HYD) Pathway
Initial Step Direct C-S bond hydrogenolysis researchgate.netHydrogenation of an aromatic ring researchgate.netresearchgate.net
Key Intermediate 2-phenyl-thiophenolate type researchgate.netTetrahydro- or hexahydrodibenzothiophene researchgate.net
Final Product Biphenyl (B1667301) derivatives researchgate.netCyclohexylbenzene derivatives researchgate.net
Effect of Steric Hindrance Significantly hindered/obstructed researchgate.netPreferred pathway; circumvents hindrance researchgate.net
Thermodynamics Less exergonic researchgate.netMore exergonic (more favorable) researchgate.net
Kinetics Higher activation energy barrier researchgate.netLower activation energy barrier (faster) researchgate.net

Oxidative desulfurization (ODS) has emerged as a complementary or alternative technology to HDS, offering the advantage of operating under much milder conditions of temperature and pressure. nih.gov The ODS process involves two main stages: the oxidation of the sulfur-containing compounds, followed by the removal of the resulting oxidized species. semanticscholar.org The oxidation step uses an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst to increase the polarity of the sulfur compounds. nih.govsemanticscholar.org

In the ODS process, the sulfur atom in this compound is selectively oxidized to form its corresponding sulfoxide (B87167) and, upon further oxidation, its sulfone. nih.govsemanticscholar.org These oxidized products, this compound sulfoxide and this compound sulfone, are significantly more polar than the parent thiophenic compound. This increased polarity makes them readily separable from the non-polar hydrocarbon fuel phase through methods like liquid-liquid extraction or solid-phase adsorption. semanticscholar.org Research indicates that the reactivity of dibenzothiophenic compounds in ODS is sensitive to steric hindrance. The typical order of reactivity is dibenzothiophene (DBT) > 4-methyldibenzothiophene (B47821) (4-MDBT) > 4,6-dimethyldibenzothiophene (4,6-DMDBT). semanticscholar.orgmdpi.com This trend suggests that the propyl group in this compound would likewise decrease its reactivity compared to unsubstituted DBT.

Table 2: Chemical Transformation in the Oxidative Desulfurization of this compound

ReactantOxidizing AgentProduct (Intermediate)Further Oxidation Product
This compounde.g., Hydrogen Peroxide (H₂O₂) nih.govThis compound sulfoxideThis compound sulfone semanticscholar.org

Oxidative Desulfurization (ODS) Mechanisms.

Mechanistic Role of Various Oxidants (e.g., Hydrogen Peroxide, Tert-Butyl Hydroperoxide)

The oxidative desulfurization (ODS) of organosulfur compounds like this compound is critically dependent on the choice of oxidant. Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are two commonly employed oxidants, each exhibiting distinct mechanistic roles in the conversion of dibenzothiophenes to their corresponding sulfoxides and sulfones, which are more easily separated from fuel matrices.

Hydrogen Peroxide (H₂O₂):

Hydrogen peroxide is a widely used oxidant in ODS due to its environmental benignity, with water being its primary byproduct nih.gov. The mechanistic role of H₂O₂ in the oxidation of dibenzothiophenes often involves its activation by a catalyst to form highly reactive oxygen species. In the presence of various catalysts, such as transition metal salts (e.g., molybdenum, tungsten), H₂O₂ can form peroxometal complexes nih.gov. These complexes are potent oxidizing agents that facilitate the transfer of an oxygen atom to the electron-rich sulfur center of the dibenzothiophene molecule.

The reaction generally proceeds in two steps. First, the dibenzothiophene is oxidized to its corresponding sulfoxide. In the second step, the sulfoxide is further oxidized to the sulfone. The efficiency of this process is influenced by reaction conditions such as temperature and the molar ratio of H₂O₂ to the sulfur compound nih.gov. Studies have shown that an increase in the amount of hydrogen peroxide can enhance the conversion of dibenzothiophene (DBT), a parent compound of this compound, although excessive amounts can lead to decomposition, particularly at higher temperatures nih.gov. The presence of acidic catalysts, such as formic acid, in conjunction with H₂O₂, can generate peroxyformic acid, a powerful oxidizing agent that can directly attack the sulfur atom researchgate.net.

Tert-Butyl Hydroperoxide (TBHP):

Tert-butyl hydroperoxide is another effective oxidant used in ODS. It is often employed in conjunction with various catalysts, such as those based on molybdenum and iron researchgate.net. The proposed mechanism for the oxidation of dibenzothiophene using TBHP in the presence of a catalyst like Fe/MoO₃/Al₂O₃ involves a cyclic process researchgate.netresearchgate.net.

In this cycle, the catalyst activates the TBHP, leading to the formation of a reactive oxidizing species. This species then attacks the sulfur atom in the dibenzothiophene molecule, resulting in the formation of the corresponding sulfone. The catalyst is regenerated in the process, allowing it to participate in further oxidation cycles. The use of TBHP has been shown to be effective for the desulfurization of commercial diesel fuels under relatively mild conditions researchgate.net.

OxidantCommon Catalysts/ActivatorsKey Mechanistic FeaturesReference
Hydrogen Peroxide (H₂O₂)Transition metals (Mo, W), Formic acid, Citric acidFormation of peroxometal complexes or peroxy acids; stepwise oxidation to sulfoxide and sulfone. nih.govresearchgate.netmdpi.com
Tert-Butyl Hydroperoxide (TBHP)Mo/Fe-based catalystsCatalytic cycle involving activation of TBHP and regeneration of the catalyst. researchgate.netresearchgate.net
Influence of Catalyst Type on ODS Reaction Pathways

The reaction pathways in the oxidative desulfurization (ODS) of this compound are significantly influenced by the type of catalyst employed. Catalysts play a crucial role in activating the oxidant and facilitating the transfer of oxygen to the sulfur atom, thereby dictating the efficiency and selectivity of the desulfurization process.

Different classes of catalysts have been investigated for the ODS of dibenzothiophenic compounds:

Polyoxometalates (POMs): These catalysts, particularly those containing tungsten, have shown high activity in ODS. For instance, a tungsten-based catalyst, [WO(O₂)₂·Phen·H₂O], has been used with H₂O₂ as the oxidant. The addition of an ionic liquid as a co-catalyst can significantly enhance the desulfurization efficiency, suggesting a synergistic effect where the ionic liquid acts as a phase transfer agent mdpi.com.

Tungsten Carbide: A novel catalyst based on tungsten carbide synthesized via microwave irradiation has demonstrated high performance in the aerobic oxidation of dibenzothiophene (DBT). The active centers containing tungsten in a lower oxidation state are believed to play a key role in the activation of oxygen, leading to complete conversion of DBT under relatively mild conditions nih.gov.

Supported Metal Oxides: Catalysts comprising metal oxides supported on materials with high surface areas, such as alumina (B75360) (Al₂O₃) or silica, are widely studied. For example, CoFe₂O₄ nanoparticles have been used as a magnetically recoverable catalyst for ODS. The proposed mechanism involves the catalyst facilitating the cleavage of the peroxide bridge of an oxidant like HSO₅⁻ to generate reactive sulfate (B86663) and hydroxyl radicals that attack the sulfur atom in the DBT molecule arabjchem.org. Similarly, molybdenum oxide supported on alumina has been shown to be an effective catalyst for ODS using tert-butyl hydroperoxide researchgate.net. The type of support material can also influence the catalytic activity. For instance, Ti-TUD-1 supported catalysts were found to be more effective than Ti-Al₂O₃ supported catalysts for the ODS of tire pyrolytic oil usask.ca.

Molybdenum Sulfide (B99878) (MoS₂): While traditionally used in hydrodesulfurization (HDS), MoS₂-based catalysts also exhibit activity in ODS. The desulfurization pathway of thiophenic compounds is strongly influenced by the catalyst type. For example, with MoS₂/Al₂O₃ catalysts, thiophene (B33073) primarily follows a hydrogenation (HYD) pathway, whereas with Pt/Al₂O₃ catalysts, it predominantly undergoes direct desulfurization (DDS) mdpi.com.

The choice of catalyst not only affects the reaction rate but can also influence the reaction pathway. Some catalysts may favor the direct oxidation of the sulfur atom, while others might promote side reactions. The catalyst's structure, acidity, and the nature of its active sites are all critical factors that determine its performance in ODS mdpi.comresearchgate.net.

Catalyst TypeSupport MaterialOxidantKey Influence on Reaction PathwayReference
Polyoxometalates (POMs)-H₂O₂High activity, enhanced by ionic liquids. mdpi.com
Tungsten Carbide-Air (O₂)Activation of molecular oxygen by low-valent tungsten centers. nih.gov
CoFe₂O₄ Nanoparticles-PeroxymonosulfateGeneration of sulfate and hydroxyl radicals. arabjchem.org
Molybdenum OxideAl₂O₃TBHPCatalytic cycle for oxidation. researchgate.net
MoS₂Al₂O₃-Favors hydrogenation pathway for thiophenes. mdpi.com

Other Relevant Chemical Transformations and Reaction Kinetics

Beyond oxidative desulfurization, this compound can undergo other chemical transformations, particularly under more extreme conditions. Understanding the kinetics and mechanisms of these reactions is crucial for various applications, including advanced refining processes and environmental remediation.

Radical Mechanisms and Sulfur Incorporation

Free radical reactions represent a significant pathway for the transformation of organic molecules. These reactions typically involve three key steps: initiation, propagation, and termination youtube.com. In the context of this compound, radical mechanisms could be initiated by heat, light, or the presence of radical initiators.

The stability of the resulting radical intermediates plays a crucial role in determining the reaction products. Similar to carbocations, radical stability increases with the degree of substitution (tertiary > secondary > primary) youtube.com. Resonance stabilization also plays a significant role. For this compound, a radical could potentially form on the propyl side chain or on the aromatic rings.

Sulfur Incorporation:

The term "sulfur incorporation" typically refers to the biosynthetic pathways where sulfur is integrated into natural products nih.govnih.gov. While not directly a transformation of this compound, understanding these mechanisms provides insight into the fundamental chemistry of organosulfur compounds. In many biological systems, sulfur is incorporated via enzymatic reactions involving intermediates like persulfides nih.gov. Non-enzymatic processes, potentially mediated by species like hydrogen sulfide, have also been proposed for the formation of some sulfur-containing natural products nih.gov.

In industrial or environmental contexts, the breakdown of this compound could potentially lead to the release of sulfur species that might be incorporated into other molecules, although this is less a "sulfur incorporation" in the biosynthetic sense and more a consequence of degradation and subsequent reactions.

Transformations under Extreme Conditions (e.g., Supercritical Water)

Supercritical water (SCW), which exists at temperatures and pressures above its critical point (374 °C and 22.1 MPa), is a unique reaction medium with properties between those of a liquid and a gas researchgate.net. Under these conditions, water becomes an excellent solvent for organic compounds and a source of highly reactive species, including free radicals researchgate.net.

Supercritical Water Oxidation (SCWO):

In the presence of an oxidant, organic compounds in supercritical water can undergo rapid and complete oxidation to carbon dioxide, water, and other small, environmentally benign molecules nih.gov. The degradation of complex organic molecules in SCWO is believed to proceed through a free-radical mechanism mdpi.com.

For a molecule like this compound, the transformation in SCW would likely involve the following steps:

Initiation: The high temperature and pressure can lead to the homolytic cleavage of C-H or C-S bonds, generating initial radical species. The presence of an oxidant like O₂ or H₂O₂ will also contribute to radical formation mdpi.com.

Propagation: The initial radicals can attack the this compound molecule, leading to a cascade of radical reactions. This can involve hydrogen abstraction from the propyl group or addition to the aromatic rings. The dibenzothiophene ring system itself can be opened through these radical attacks. Studies on the oxidation of benzene (B151609) in SCW have shown the importance of reactions involving phenyl radicals (C₆H₅•) and their subsequent reactions with oxygen mit.edu.

Termination: Radicals can combine to form stable products, terminating the chain reaction.

The reaction network for the oxidation of even simpler aromatic compounds like phenol (B47542) in SCW is complex, involving the formation of dimers and ring-opening products before complete oxidation to gases umich.edu. The reaction kinetics are influenced by factors such as temperature, pressure, residence time, and the concentration of the oxidant nih.govmdpi.com.

ConditionKey Transformation TypeMechanistic FeaturesReference
Radical-Inducing ConditionsFree-radical reactionsInitiation, propagation, and termination steps; stability of radical intermediates is key. youtube.comyoutube.com
Supercritical WaterOxidation and degradationFree-radical mechanism; ring-opening and fragmentation of the dibenzothiophene structure. researchgate.netnih.govmdpi.com

Catalytic Systems for 4 Propyldibenzothiophene Transformation

Heterogeneous Catalysis in Hydrodesulfurization (HDS)

Hydrodesulfurization is the conventional technology used in refineries to remove sulfur. cup.edu.cn It involves the reaction of sulfur compounds with hydrogen at high temperatures and pressures over a solid catalyst. For hindered molecules like 4-propyldibenzothiophene, the reaction can proceed through two main pathways: direct desulfurization (DDS), where the carbon-sulfur bond is cleaved directly, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated, which alleviates the steric hindrance and facilitates C-S bond scission. uu.nlresearchgate.netuu.nl Catalysts with enhanced hydrogenation functions are necessary for the deep desulfurization of these refractory compounds. mdpi.com

The workhorses of industrial HDS are catalysts based on molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and supported on high-surface-area materials like gamma-alumina (γ-Al2O3). mdpi.com The active phase of these catalysts consists of MoS2 nanocrystals promoted with Ni or Co atoms, forming the "Co-Mo-S" or "Ni-Mo-S" phase. uu.nlresearchgate.net

The design of these catalysts focuses on maximizing the number and accessibility of active sites. Ni-promoted catalysts (Ni-Mo-S) are generally more effective for the HYD pathway, which is crucial for removing sterically hindered dibenzothiophenes. mdpi.com In contrast, Co-promoted catalysts (Co-Mo-S) tend to favor the DDS pathway. The optimization involves tailoring the morphology of the MoS2 slabs. For instance, creating more curved or "onion-shaped" MoS2 layers can expose more active sites, enhancing catalytic activity. mdpi.com

The choice of support material is also critical. Mesoporous aluminas, for example, provide large pores that allow bulky molecules like 4,6-DMDBT better access to the active catalyst centers, leading to higher HDS activity. mdpi.com

Catalyst SystemPromoterPrimary HDS PathwayKey Design FeatureRelevance for this compound
Co-MoS/γ-Al2O3Cobalt (Co)Direct Desulfurization (DDS)Standard industrial catalyst, effective for less hindered compounds.Less effective due to steric hindrance around the sulfur atom.
Ni-MoS/γ-Al2O3Nickel (Ni)Hydrogenation (HYD)Higher hydrogenation function compared to Co-MoS.More effective as it saturates an aromatic ring first, overcoming steric hindrance. mdpi.com
Ni-Mo-W/Mesoporous Al2O3Nickel (Ni)Hydrogenation (HYD)Tri-metallic composition and large pores enhance access for bulky molecules. mdpi.comHigh activity for deep desulfurization of refractory compounds like 4,6-DMDBT. mdpi.com

To further enhance the activity of HDS catalysts, promoters and support modifications are employed. Adding elements like lanthanum (La) or phosphorus (P) can significantly alter the catalyst's physicochemical properties.

The incorporation of lanthanum into the alumina (B75360) support can weaken the interaction between the molybdenum oxide precursor and the alumina. cup.edu.cn This facilitates the sulfidation process and promotes the formation of the highly active "Type II" Ni-Mo-S phase, which has a higher stacking degree of MoS2 slabs. cup.edu.cn Studies on the HDS of 4,6-DMDBT have shown that adding just 1.0 wt% of La to a Ni-Mo/Al2O3 catalyst can significantly promote the HYD pathway, leading to a considerable enhancement in conversion. cup.edu.cn

Phosphorus is another widely used additive. It is known to modify the acidity of the alumina support and improve the dispersion of the active metal sulfide (B99878) phases. This leads to an increase in the number of accessible active sites and, consequently, higher HDS activity.

Catalyst deactivation is a major issue in industrial HDS processes, leading to a loss of catalytic activity over time. mdpi.com The primary mechanisms of deactivation are poisoning and fouling. Poisoning involves the strong chemisorption of impurities (like nitrogen compounds) or reaction products onto the active sites. Fouling is the physical blockage of pores and active sites by the deposition of carbonaceous residues, known as coke. mdpi.com For bulky molecules like alkylated dibenzothiophenes, coke formation can be particularly severe, plugging catalyst pores and restricting access to active sites. mdpi.com

Regeneration of deactivated catalysts is crucial for the economic viability of the HDS process. The most common method is to burn off the deposited coke in a controlled atmosphere containing a low concentration of oxygen. This process must be carefully managed to avoid thermal degradation (sintering) of the catalyst, which involves the agglomeration of the active phase into larger, less active particles. mdpi.com Following coke removal, the catalyst must be re-sulfided to restore the active metal sulfide phase.

Catalytic Systems in Oxidative Desulfurization (ODS)

Oxidative desulfurization (ODS) is an alternative or complementary technology to HDS that operates under much milder conditions of temperature and pressure and does not require hydrogen. nih.gov The process involves two main steps: the selective oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, followed by their removal from the fuel via extraction or adsorption. nih.govmdpi.com Due to the electron-donating effect of alkyl groups, hindered compounds like this compound have a higher electron density on the sulfur atom, making them more reactive in ODS compared to HDS. nih.gov

Various metal-based catalysts have been developed to enhance the efficiency of the ODS process. These catalysts activate an oxidant, typically hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP), to selectively oxidize the sulfur atoms.

Manganese dioxide (MnO2) has been shown to be an effective catalyst for ODS. nih.gov When supported on materials like magnetic reduced graphene oxide, MnO2 catalysts can achieve high desulfurization efficiency in short reaction times at moderate temperatures. nih.gov For example, an 80% desulfurization efficiency was reported in 15 minutes at 40°C. nih.gov

Titanium-containing zeolites, such as Ti-MCM-41, are another important class of ODS catalysts. The titanium sites within the zeolite framework are capable of activating H2O2 to form reactive peroxo-complexes that perform the oxidation of sulfur compounds. The well-defined pore structure of zeolites also contributes to the selectivity of the catalytic process.

ODS can also be performed using homogeneous catalytic systems. A common system involves the use of an organic acid, such as formic acid or acetic acid, in combination with hydrogen peroxide. nih.gov In this system, the organic acid reacts with H2O2 to form a highly reactive peroxy-acid in situ, which then acts as the primary oxidant for the sulfur compounds. nih.gov

Ionic liquids (ILs), which are salts that are liquid at low temperatures, have emerged as promising media for ODS. nih.gov They can act as both the catalyst and the extraction solvent, a process known as extractive and catalytic oxidative desulfurization (ECODS). ucl.ac.uk Certain ILs can activate H2O2 for the oxidation reaction. mdpi.com The resulting sulfones, being more polar than the original sulfur compounds, are preferentially extracted into the polar ionic liquid phase, leaving a desulfurized fuel phase. researchgate.net The order of reactivity for different sulfur compounds in some IL-based ODS systems is dibenzothiophene (B1670422) (DBT) > 4,6-DMDBT > benzothiophene (B83047) (BT). nih.gov The high designability of ILs allows for tuning their properties to optimize both catalytic activity and extraction efficiency, and they can often be recycled multiple times without a significant loss in performance. mdpi.comresearchgate.netresearchgate.net

ODS SystemCatalyst/ReagentOxidantTypical Operating TemperatureMechanism/Advantage
Metal-Based CatalysisMnO2/SupportH2O2~40-60°CHeterogeneous system, easy catalyst separation. nih.gov
Metal-Based CatalysisTitanium-Containing ZeolitesH2O2 / TBHP~60-80°CShape selectivity from zeolite pores.
Homogeneous SystemAcetic Acid or Formic AcidH2O2~50-70°CForms highly reactive peroxy-acid in situ. nih.gov
Ionic Liquid CatalysisFunctionalized Ionic LiquidsH2O2Room Temperature to 60°CActs as both catalyst and extraction solvent (ECODS); high recyclability. ucl.ac.ukmdpi.com

Advanced ODS Reactor Designs and Process Intensification

The oxidative desulfurization (ODS) of sterically hindered organosulfur compounds like this compound necessitates advanced reactor designs and process intensification strategies to enhance efficiency. Traditional batch reactors often face limitations in terms of reaction time and the required molar ratio of oxidant to sulfur to achieve high conversion rates. Consequently, research has focused on novel reactor configurations that improve mass and heat transport, thereby accelerating the desulfurization process. matthey.comresearchgate.net

One promising approach is the use of oscillatory baffled reactors (OBR) . These reactors are noted for their ability to significantly improve mass and heat transfer, leading to higher sulfur removal efficiency. matthey.com The design of OBRs promotes better mixing and contact between the oil and aqueous phases, which is crucial for the ODS of dibenzothiophene and its derivatives. matthey.com

Process intensification techniques such as ultrasound-assisted oxidative desulfurization (UAOD) and mixing-assisted oxidative desulfurization (MAOD) have also been developed. nih.gov UAOD employs ultrasound irradiation to induce cavitation, which creates more reaction sites, enhances mass transfer, and accelerates the oxidation of sulfur compounds. nih.gov MAOD utilizes high-shear mixing to generate small droplets, increasing the interfacial area between the two phases and promoting molecular diffusion for improved sulfur conversion. nih.gov A comparative study highlighted that both UAOD and MAOD systems could achieve very high conversion rates for dibenzothiophene (DBT) and benzothiophene (BT). nih.gov

Other reactor designs explored for ODS include bubble column reactors . These have been used in non-catalytic ODS processes with oxygen gas as the oxidant, demonstrating effective removal of mercaptan sulfur. nih.gov The effectiveness of these advanced reactors is particularly important for removing alkyl-substituted dibenzothiophenes, such as this compound, which are known to be more resistant to conventional hydrodesulfurization (HDS) due to steric hindrance. nih.govhnu.edu.cn

Table 1: Comparison of Advanced ODS Reactor Technologies

Reactor Technology Principle of Operation Key Advantages
Oscillatory Baffled Reactor (OBR) Utilizes oscillating baffles to create uniform mixing and enhance mass/heat transfer. High sulfur removal efficiency, improved process control. matthey.com
Ultrasound-Assisted ODS (UAOD) Employs ultrasonic waves to induce cavitation, increasing reaction sites and mass transfer. Accelerated oxidation rates, enhanced efficiency. nih.gov
Mixing-Assisted ODS (MAOD) Uses high-shear mixing to create fine emulsions, maximizing interfacial contact area. High conversion rates, improved molecular diffusion. nih.gov
Bubble Column Reactor Involves bubbling an oxidant gas through the liquid fuel phase. Suitable for gas-liquid reactions, can operate at elevated temperatures and pressures. nih.gov

Biocatalysis and Enzymatic Approaches for Desulfurization

Biocatalysis presents an alternative pathway for the desulfurization of this compound, operating under mild conditions. The most extensively studied biodesulfurization (BDS) mechanism is the "4S pathway," a sulfur-specific aerobic process that removes sulfur from dibenzothiophene (DBT) and its alkylated derivatives without cleaving the carbon-carbon bonds, thus preserving the fuel's calorific value. nih.govethz.ch

This enzymatic pathway involves a series of four key reactions catalyzed by specific enzymes encoded by the dsz gene operon. nih.govnih.gov The process is initiated by two monooxygenases, DszC and DszA, which sequentially oxidize the sulfur atom in the thiophenic ring. This is followed by a hydrolytic step mediated by the DszB desulfinase, which cleaves the carbon-sulfur bond. nih.gov The final products of this pathway are a sulfur-free hydrocarbon, 2-hydroxybiphenyl (or its alkylated analogue in the case of this compound), and sulfite. nih.govethz.ch

The efficiency of biodesulfurization is influenced by the molecular structure of the substrate. The position and size of alkyl substituents on the dibenzothiophene ring can affect the rate of desulfurization. academicjournals.orgresearchgate.net Generally, the desulfurization efficiency tends to decrease with an increase in the number and size of the alkyl substituent groups due to steric hindrance. psecommunity.org

Several bacterial strains, such as Rhodococcus erythropolis IGTS8, have been identified and engineered for their ability to desulfurize DBT and its derivatives via the 4S pathway. ethz.chpsecommunity.org Research has shown that resting cells of these bacteria can effectively convert alkylated dibenzothiophenes into their corresponding hydroxybiphenyls. academicjournals.orgresearchgate.net However, a significant challenge in the commercialization of BDS is the inhibition of the desulfurizing enzymes by the end product, 2-hydroxybiphenyl (2-HBP), which can reduce the activity of the biocatalyst. nih.gov

Table 2: Relative Desulfurization Rates of Dibenzothiophene and its Alkylated Derivatives by a Bacterial Strain

Substrate Relative Desulfurization Rate (%) Final Product
Dibenzothiophene (DBT) 100 2-Hydroxybiphenyl (2-HBP)
4-Methyldibenzothiophene (B47821) (4-MDBT) ~50 2-Hydroxy-3-methylbiphenyl
4,6-Dimethyldibenzothiophene (B75733) (4,6-DMDBT) ~80 2-Hydroxy-3,3'-dimethylbiphenyl

Theoretical and Computational Studies of 4 Propyldibenzothiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. acs.org It is a powerful tool for predicting the optimized molecular geometry and exploring the potential energy surface of molecules like 4-propyldibenzothiophene. DFT calculations can determine bond lengths, bond angles, and dihedral angles of the ground state geometry.

For instance, DFT studies on the parent molecule, dibenzothiophene (B1670422) (DBT), have been performed to understand its pyrolysis mechanism. acs.org Similar calculations for this compound would involve optimizing its three-dimensional structure to find the most stable conformation of the propyl group relative to the dibenzothiophene core. The energy landscape can be explored by systematically rotating the bonds of the propyl chain to identify conformational isomers and the energy barriers between them.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT Calculation)

ParameterValue
C-S Bond Length (Å)1.76
C-C Bond Length (Aromatic, Å)1.40 - 1.42
C-C Bond Length (Propyl, Å)1.53 - 1.54
C-S-C Bond Angle (°)91.5
Dihedral Angle (Propyl Chain, °)65 (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and more reactive. For this compound, the presence of the electron-donating propyl group is expected to raise the energy of the HOMO compared to unsubstituted dibenzothiophene, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. DFT calculations can provide precise energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Dibenzothiophene and this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dibenzothiophene-5.8-1.24.6
This compound-5.6-1.14.5

Molecular Modeling and Simulation of Adsorption and Reaction at Catalytic Surfaces

Molecular modeling and simulations are crucial for understanding the interactions of molecules with catalytic surfaces, which is particularly relevant for processes like hydrodesulfurization (HDS) in the petroleum industry. These simulations can provide insights into the adsorption geometry, binding energies, and reaction pathways of sulfur-containing compounds like this compound on catalysts such as molybdenum disulfide (MoS₂). nih.govresearchgate.netstanford.edu

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound on a catalyst surface, revealing how it approaches, adsorbs, and potentially reorients itself at the active sites. researchgate.netstanford.edusemanticscholar.org These simulations can help in understanding the role of the propyl group in the adsorption process, as it may influence the orientation of the dibenzothiophene ring system on the catalyst surface, thereby affecting the accessibility of the sulfur atom to the active sites.

Thermodynamic and Kinetic Modeling of Desulfurization Pathways

Thermodynamic and kinetic modeling are essential for understanding and optimizing desulfurization processes. ntnu.nochemrxiv.orgjbth.com.brjbth.com.br The hydrodesulfurization (HDS) of dibenzothiophenes can proceed through two main pathways: direct desulfurization (DDS), which involves the direct cleavage of the C-S bonds, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated, followed by C-S bond cleavage. researchgate.netethz.ch

Thermodynamic modeling can predict the feasibility of different reaction steps by calculating the change in Gibbs free energy. Kinetic modeling, on the other hand, focuses on the rates of these reactions and the factors that influence them, such as temperature, pressure, and catalyst type. chemrxiv.orgjbth.com.brjbth.com.br For this compound, the position of the propyl group can sterically hinder the interaction of the sulfur atom with the catalyst surface, potentially favoring the hydrogenation pathway. researchgate.netnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.netresearchgate.netresearchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For this compound, QSAR models could be developed to predict its toxicity or other biological effects. nih.govnih.goveuropa.eu QSPR models could be used to estimate properties like boiling point, vapor pressure, and water solubility. researchgate.net The development of such models would involve calculating a variety of molecular descriptors for a series of related alkylated dibenzothiophenes and then using statistical methods to correlate these descriptors with experimental data.

Predictive Modeling of Environmental Fate and Ecotoxicity

Predictive modeling plays a crucial role in assessing the environmental fate and potential ecotoxicity of chemicals. nih.govsemanticscholar.orgcdc.govresearchgate.netresearchgate.netepa.govtaftlaw.com Environmental fate models can simulate the distribution and transformation of this compound in various environmental compartments such as air, water, soil, and sediment. nih.govresearchgate.netresearchgate.netepa.govtaftlaw.com These models take into account processes like volatilization, sorption to soil and sediment, and biodegradation. nih.gov

Ecotoxicity models, often based on QSAR principles, can predict the potential adverse effects of this compound on aquatic and terrestrial organisms. nih.govnih.govljmu.ac.uk These predictions are vital for environmental risk assessment and for prioritizing chemicals for further testing. semanticscholar.org

Advanced Analytical Characterization of 4 Propyldibenzothiophene and Its Transformation Products

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of spectrometry, is indispensable for analyzing the complex mixtures often encountered in environmental and industrial samples containing 4-propyldibenzothiophene.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and other alkylated polycyclic aromatic sulfur heterocycles (PASHs). researchgate.net In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. scielo.brnih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.

The identification of this compound is achieved by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with those of a known standard. nih.gov Retention indices, which are less dependent on experimental variations than absolute retention times, can also be used for reliable identification, especially when analyzing complex mixtures containing multiple isomers. researchgate.netnih.govisc.ac The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the propyl group.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity compared to the full-scan mode. scielo.br In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. scielo.br By constructing a calibration curve using standards of known concentrations, the amount of this compound in an unknown sample can be accurately determined. scielo.brmdpi.com An internal standard, a compound with similar chemical properties but which is not present in the sample, is often added to improve the accuracy and precision of the quantification. nih.gov

Table 1: Illustrative GC-MS Data for the Analysis of Alkylated Dibenzothiophenes

CompoundExpected Retention Index (Nonpolar Column)Key Mass-to-Charge Ratios (m/z)Quantification Ion (SIM Mode)
Dibenzothiophene (B1670422)~1800-1900184 (M+), 139, 92184
4-Methyldibenzothiophene (B47821)~1900-2000198 (M+), 183, 139198
4-Ethyldibenzothiophene~2000-2100212 (M+), 197, 184212
This compound~2100-2200226 (M+), 197, 184226

While GC-MS is excellent for volatile compounds, the transformation of this compound, particularly through oxidative or biological degradation pathways, can produce more polar and non-volatile intermediates, such as sulfoxides and sulfones. researchgate.net For these compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. researchgate.netthermofisher.com

In LC-MS, separation is achieved in the liquid phase, accommodating a wider range of compound polarities and molecular weights without the need for derivatization. ub.edu The separated analytes from the LC column are then introduced into the mass spectrometer via an interface, most commonly electrospray ionization (ESI), which is adept at ionizing polar, non-volatile molecules. nih.gov

LC-MS analysis of the degradation mixture of this compound would allow for the detection and identification of key intermediates. For example, the oxidation of the sulfur atom would lead to this compound-5-oxide and subsequently this compound-5,5-dioxide. researchgate.net These oxidized products are more polar and would be well-separated by reversed-phase HPLC, where they would elute earlier than the parent compound. nih.gov The mass spectrometer would confirm their identity by detecting the corresponding molecular ions, which would be 16 and 32 mass units higher, respectively, than that of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of an ion with very high accuracy (typically to four or five decimal places). libretexts.orgresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in identifying unknown transformation products. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas (isobars) due to the slight mass differences between isotopes. libretexts.org

For example, if a transformation product of this compound is suspected to have a specific molecular formula, its theoretical exact mass can be calculated based on the precise masses of its constituent atoms (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, ³²S = 31.97207). libretexts.org The experimentally measured mass from the HRMS instrument is then compared to the theoretical mass. A match within a narrow mass tolerance (e.g., <5 ppm) provides strong evidence for the proposed molecular formula. youtube.com This capability is invaluable for characterizing novel metabolites and degradation products for which no reference standards exist. thermofisher.comnih.gov

Table 2: Theoretical Exact Masses of this compound and Potential Transformation Products

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)
This compoundC₁₅H₁₄S226.08162
This compound-5-oxideC₁₅H₁₄SO242.07654
This compound-5,5-dioxideC₁₅H₁₄SO₂258.07146
Hydroxy-4-propyldibenzothiopheneC₁₅H₁₄SO242.07654

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the differentiation of isomers and the precise determination of substituent positions.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. researchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). chemicalbook.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the dibenzothiophene core and the aliphatic protons of the propyl group (triplet for the terminal CH₃, sextet for the middle CH₂, and a triplet for the CH₂ attached to the aromatic ring). The specific chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the "4-" position of the propyl substituent.

¹³C NMR provides information about the different types of carbon atoms in a molecule. researchgate.net Typically, each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would show signals corresponding to the three different carbons of the propyl chain and the unique aromatic carbons of the substituted dibenzothiophene skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the alkyl substituent, aiding in isomer differentiation. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (H1, H2, H3, H6, H7, H8, H9)7.3 - 8.2121 - 140
Propyl-CH₂ (alpha)~2.9 - 3.1 (triplet)~35 - 38
Propyl-CH₂ (beta)~1.7 - 1.9 (sextet)~23 - 26
Propyl-CH₃ (gamma)~0.9 - 1.1 (triplet)~13 - 15

Note: Predicted values are estimates based on data for dibenzothiophene and related alkylated derivatives. Actual values may vary.

When 1D NMR spectra are complex or ambiguous, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. nd.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.com It would be used to trace the connectivity within the propyl chain (CH₃ to CH₂ to CH₂) and among adjacent protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connection between the propyl group and the dibenzothiophene core. For instance, an HMBC correlation between the alpha-CH₂ protons of the propyl group and the C4 and C4a carbons of the dibenzothiophene ring would definitively confirm the structure as this compound.

By combining these advanced analytical techniques, a complete and unambiguous characterization of this compound and its transformation products can be achieved, providing crucial insights into its environmental fate and metabolic pathways.

Spectroscopic Methods for In-Situ Reaction Monitoring

The real-time analysis of chemical reactions, or in-situ reaction monitoring, is crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. Spectroscopic techniques are powerful tools for this purpose, offering non-invasive, real-time data acquisition. While specific in-situ studies on the transformation of this compound are not extensively documented in publicly available literature, the principles and methods applied to other alkylated dibenzothiophenes (DBTs) and related sulfur-containing aromatic compounds are directly applicable. These methods allow researchers to track the disappearance of the parent compound and the emergence of its transformation products.

Common spectroscopic methods that can be employed for in-situ monitoring of this compound reactions, such as oxidation, desulfurization, or pyrolysis, include:

UV-Vis Spectroscopy: This technique can monitor changes in the electronic structure of the molecule. The conjugation in the dibenzothiophene ring system gives rise to characteristic UV-Vis absorption bands. As the aromatic system is altered or the sulfur atom is oxidized (e.g., to sulfoxide (B87167) or sulfone), shifts in these absorption bands can be tracked in real-time.

Infrared (IR) Spectroscopy: Particularly Attenuated Total Reflectance (ATR)-FTIR, is highly effective for in-situ monitoring. The formation of key functional groups during transformation can be observed. For instance, the oxidation of the sulfide (B99878) in this compound to a sulfoxide (S=O) or a sulfone (O=S=O) would result in the appearance of strong, characteristic IR absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically not a real-time technique in the same way as UV-Vis or IR, specialized NMR methods can be used to monitor reaction progress at discrete time intervals. Changes in the chemical shifts of the protons and carbons on the propyl group and the dibenzothiophene skeleton would provide detailed structural information about the transformation products.

Mass Spectrometry (MS): Techniques such as electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction systems to provide real-time information on the molecular weights of species in solution. This is invaluable for identifying intermediates and final products in the reaction mixture.

In studies of related alkylated dibenzothiophenes, it has been noted that the reactivity is influenced by the steric hindrance of alkyl groups at the 4 and 6 positions researchgate.net. The propyl group at the 4-position of this compound would sterically hinder reactions at the sulfur atom to some extent, and in-situ spectroscopic monitoring would be essential to quantify this effect on the reaction kinetics compared to less substituted dibenzothiophenes.

Electrochemical and Other Advanced Analytical Methods

Electrochemical methods offer a highly sensitive and often low-cost approach to studying the redox behavior of organic molecules and can be developed into advanced analytical sensors. The electrochemical oxidation of dibenzothiophene and its derivatives has been a subject of interest, particularly in the context of fuel desulfurization.

A detailed study on the electrochemical oxidation of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) on a boron-doped diamond (BDD) electrode provides significant insights that can be extrapolated to this compound ub.edu. The study utilized techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) to investigate the oxidation process. It was found that the oxidation of 4,6-DMDBT proceeds in two steps: first to the corresponding sulfoxide and then to the sulfone ub.edu. This process is influenced by the solvent system, with the presence of water facilitating the formation of the sulfone ub.edu.

DPV was identified as the most sensitive technique for the analysis of 4,6-DMDBT ub.edu. The electrochemical response was found to be dependent on the concentration of the analyte ub.edu. Given the structural similarity, this compound is expected to exhibit a similar electrochemical behavior, with the potential for the oxidation peaks being influenced by the electronic effects of the propyl group.

The following table summarizes the key findings from the electrochemical analysis of 4,6-dimethyldibenzothiophene, which can serve as a model for what to expect with this compound.

Parameter Value/Observation for 4,6-dimethyldibenzothiophene Reference
Electrode Material Boron-Doped Diamond (BDD) ub.edu
Analytical Techniques Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV) ub.edu
Oxidation Products Sulfoxide and Sulfone ub.edu
Most Sensitive Technique Differential Pulse Voltammetry (DPV) ub.edu
Influence of Water Promotes the formation of sulfone ub.edu

Advanced analytical methods also include the development of electrochemical sensors for the detection of dibenzothiophene and its derivatives. For instance, a non-enzymatic electrochemical sensor using a dibenzothiophene (DBT) film on a gold electrode has been developed for the detection of various analytes sciety.org. Furthermore, molecularly imprinted polymers have been used to create electrochemical sensors for the determination of benzothiophene (B83047), a related sulfur heterocyclic compound researchgate.net. Such sensor technologies could be adapted for the selective and sensitive detection of this compound and its transformation products in various matrices. These sensors often rely on the specific interaction between the target molecule and the sensor's active layer, leading to a measurable electrical signal.

The development of such advanced analytical methods is crucial for environmental monitoring and for process control in industrial applications where the transformation of compounds like this compound is relevant.

Environmental Research and Ecotoxicology of 4 Propyldibenzothiophene

Occurrence, Distribution, and Concentration in Environmental Compartments

Presence in Contaminated Soils, Sediments, and Water Bodies

4-Propyldibenzothiophene has been identified as a contaminant in various environmental matrices, particularly in areas impacted by petroleum-related activities. Its presence is a key indicator of contamination from crude oil and its refined products.

In surface water, this compound has been detected in the Lower Athabasca Region of Canada. A study characterizing the surface water quality in this area found varying concentrations of the compound. The 5th percentile of detected concentrations was 0.07 ng/L, the 50th percentile (median) was 0.45 ng/L, and the 95th percentile reached 3.73 ng/L acfn.com. Another study assessing the environmental risk of produced water discharges on the Dutch Continental Shelf listed this compound as one of the polycyclic aromatic hydrocarbons (PAHs) analyzed in the discharged water from four selected platforms. However, in this particular study, the concentrations were below the detection limit of <2 µg/L for all platforms wur.nl.

With regard to sediments, while specific concentration data for this compound in contaminated sediments from real-world spill sites is limited in the available research, environmental fate models have been used to predict its concentration in intertidal sediments following a hypothetical oil spill. One such model predicted the concentration of C4-dibenzothiophenes, which includes this compound, in intertidal sediment cer-rec.gc.ca. The specific concentration would depend on the nature of the spill and the environmental conditions.

Information on the concentration of this compound in contaminated soils is not well-documented in the reviewed literature. However, its association with petroleum suggests that it is likely to be found in soils contaminated with crude oil or petroleum distillates.

Concentration of this compound in Surface Water of the Lower Athabasca Region
PercentileConcentration (ng/L)
5th0.07
50th0.45
95th3.73
Data Source: Lower Athabasca Surface Water and Sediment Quality Criteria for Protection of Indigenous Use. acfn.com

Association with Petroleum Contamination

This compound is a recognized member of the class of polycyclic aromatic sulfur heterocycles (PASHs) that are inherent components of crude oil. Its presence in environmental samples is a strong indicator of contamination from petroleum sources. This association is utilized in environmental forensics to identify the source of oil spills and to assess the extent of contamination. For instance, it was one of the compounds included in an interlaboratory analytical comparison study to support the natural resource damage assessment following the Deepwater Horizon oil spill nist.gov. The compound is also listed in catalogues of chemical biomarkers used for geochemical and environmental analysis of petroleum products scribd.comchiron.no. Furthermore, its concentration, along with other alkylated dibenzothiophenes, is relevant in the context of hydrodesulfurization processes in the petroleum industry, which aim to remove these sulfur-containing compounds from fuels nih.gov.

Environmental Fate and Transport Processes

The environmental fate and transport of this compound are governed by a combination of biological and abiotic processes that determine its persistence, transformation, and distribution in various ecosystems.

Biodegradation and Biotransformation Pathways in Various Ecosystems

While specific studies on the biodegradation of this compound are scarce, research on the broader class of alkylated dibenzothiophenes provides insights into its likely fate. The biodegradation of dibenzothiophene (B1670422) and its alkylated derivatives is known to be carried out by various microorganisms. The primary biotransformation pathway for dibenzothiophene involves the oxidation of the sulfur atom, leading to the formation of dibenzothiophene sulfoxide (B87167) and subsequently dibenzothiophene sulfone nih.gov. This process is often catalyzed by cytochrome P450 monooxygenase enzymes nih.gov. Some bacteria can further cleave the C-S bond, resulting in the formation of hydroxylated biphenyls, such as 2-hydroxybiphenyl, which can then be further metabolized nih.gov.

Studies on the biodesulfurization of diesel oil have shown that Pseudomonas species can degrade dibenzothiophene, producing 2-hydroxybiphenyl as a key metabolite nih.gov. It is plausible that this compound undergoes a similar initial oxidation of the sulfur atom. However, the presence and position of the propyl group on the aromatic ring can influence the rate and extent of biodegradation. Research has indicated that the rate of microbial desulfurization of alkylated dibenzothiophenes tends to decrease with an increase in the length and branching of the alkyl substituent. This suggests that this compound may be more persistent in the environment than its parent compound, dibenzothiophene. A combined enzymatic and microbial degradation approach has been shown to enhance the biotransformation of dibenzothiophene scielo.org.co.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, particularly photolysis, are expected to contribute to the transformation of this compound in the environment. The parent compound, dibenzothiophene, is known to undergo photolysis in sunlit surface waters nih.gov. The rate of photodegradation is influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. Studies on the photocatalytic degradation of dibenzothiophene using catalysts like titanium dioxide (TiO2) have demonstrated its removal from water under UV or visible light irradiation researchgate.netekb.egresearchgate.netdoaj.org. While specific photolysis rates for this compound are not available, it is expected to absorb sunlight and undergo photochemical transformation, likely involving oxidation of the sulfur atom and potential degradation of the aromatic rings.

Hydrolysis is not anticipated to be a significant environmental fate process for this compound. This is because the compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature nih.gov. The carbon-sulfur bond within the thiophene (B33073) ring and the carbon-carbon bonds of the benzene (B151609) rings and the propyl group are generally stable to hydrolysis.

Adsorption to Particulate Matter and Sediments

Due to its chemical structure, this compound is expected to exhibit significant adsorption to particulate matter and sediments in aquatic environments. The parent compound, dibenzothiophene, has a high octanol-water partition coefficient (log Kow), indicating its tendency to partition from water into organic phases such as sediment organic carbon nih.gov. It is classified as being immobile in soil and is expected to strongly adsorb to suspended solids and sediment in the water column nih.gov.

Volatilization and Atmospheric Transport

Volatilization is a key process influencing the environmental distribution of chemical compounds. For dibenzothiophene, the parent compound of this compound, an extrapolated vapor pressure of 2.05 x 10⁻⁴ mm Hg at 25°C suggests that it will be present in both the vapor and particulate phases in the atmosphere. Once in the vapor phase, it is susceptible to degradation by photochemically-produced hydroxyl radicals. This dual-phase existence indicates that while some of the compound can be transported over long distances as vapor, a portion will adhere to atmospheric particles and be subject to deposition closer to the source. The addition of a propyl group in this compound would alter its specific vapor pressure, but the general behavior of partitioning between vapor and particulate phases is expected to be similar to other PAHs.

Ecological Risk Assessment and Impact on Biota

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on ecosystems. For petroleum-derived materials like this compound, the ERA process is particularly complex due to the mixture of numerous compounds that can change over time through weathering and biological transformation. itrcweb.org The standard framework for an ERA involves problem formulation, analysis of exposure and effects, and risk characterization. iaea.org This approach allows for a tiered evaluation, from simple screening to more complex, site-specific quantitative assessments. itrcweb.org

The risk assessment for complex petroleum substances can be approached using the "Hydrocarbon Block Method," where groups of closely-related hydrocarbons are assessed together. concawe.eu This method considers the different physicochemical properties and degradation potentials of various hydrocarbon groups to predict their environmental concentrations and effects. concawe.eu

Exposure Assessment and Predicted Environmental Concentrations (PEC)

Exposure assessment involves estimating the concentration of a substance in various environmental compartments. The Predicted Environmental Concentration (PEC) is a key metric in this process, representing the estimated concentration of a contaminant based on its release, transport, and fate in the environment. taylorandfrancis.com For new processes, dispersion modeling is used to predict the PEC, while for existing sources, environmental monitoring provides a direct measure. taylorandfrancis.com

A PEC can be calculated based on consumption data, excretion rates, and removal rates in wastewater treatment plants. nih.govinterreg-sudoe.euresearchgate.net For petroleum substances, it's recognized that a single PEC for the entire mixture is not feasible, as individual components will have different fates. concawe.eu Therefore, PEC values are ideally determined for individual hydrocarbon constituents or blocks of related hydrocarbons. concawe.eu While specific PEC data for this compound are not widely available, its presence is expected in areas contaminated with petroleum products.

Hazard Assessment and Predicted No Effect Concentrations (PNEC)

Hazard assessment determines the potential for a chemical to cause adverse effects in organisms. A crucial value in this assessment is the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects in an ecosystem are unlikely to occur. chemsafetypro.comwikipedia.org

PNEC values are derived by dividing key toxicity data—such as the median lethal concentration (LC50), median effective concentration (EC50), or no-observed-effect concentration (NOEC)—by an assessment factor (AF). chemsafetypro.comnih.gov The AF ranges from 1 to 1000 and accounts for uncertainties when extrapolating laboratory data to real-world ecosystems. wikipedia.org For PAHs, it has been shown that chronic PNEC values can be estimated from acute toxicity data. nih.gov For instance, chronic PNECs for several PAHs, including benzo[a]pyrene (B130552) and phenanthrene, have been calculated and range from 0.011 µg/L to 205.3 µg/L. nih.govresearchgate.net A specific PNEC for this compound has not been established in the reviewed literature.

Risk Characterization and Management Strategies

Risk characterization integrates the exposure and hazard assessments to estimate the probability and magnitude of adverse ecological effects. This is commonly done by calculating a Risk Quotient (RQ) or Risk Characterization Ratio (RCR), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). wikipedia.org

If the PEC/PNEC ratio is less than 1, the environmental risk is generally considered acceptable. chemsafetypro.comwikipedia.org

A ratio between 1 and 10 suggests a moderate potential for adverse effects. taylorandfrancis.com

A ratio greater than 10 indicates that environmental hazards are likely. taylorandfrancis.com

Management of risks associated with petroleum-contaminated sites involves a risk-based approach to determine if remediation is necessary. mdpi.comresearchgate.net This may involve strategies to remove, isolate, or alter the contaminants to reduce exposure and bring the PEC to a level below the PNEC. nih.gov For oil spills, Net Environmental Benefit Analysis may be used to select remedial strategies that reduce risk while minimizing collateral ecological damage. itrcweb.org

Bioaccumulation Potential in Food Chains

Bioaccumulation is the process by which a chemical substance builds up in an organism's tissues over time. getenviropass.com This potential is a key part of hazard assessment and is commonly measured using metrics like the bioconcentration factor (BCF), bioaccumulation factor (BAF), and biomagnification factor (BMF). nih.gov A substance is generally considered to have bioaccumulation potential if its BCF or BAF value is greater than 2000. nih.gov

The potential for bioaccumulation is related to a compound's hydrophobicity and its resistance to metabolic breakdown. nih.govsfu.ca For persistent organic pollutants, biomagnification factors can reach as high as 10,000 to 100,000 in higher trophic levels. researchgate.net While specific studies on this compound are scarce, research on related compounds provides insight. For example, studies on organofluorine compounds have shown BAF values exceeding 5000, indicating a very high potential for bioaccumulation. nih.gov Given that PAHs are known to accumulate in organisms, it is plausible that this compound also has the potential to bioaccumulate in food chains, particularly in organisms with limited metabolic capacity for this class of compounds.

Regulatory Frameworks and Environmental Standards for Alkyl Dibenzothiophenes

There are no specific environmental standards for this compound or the broader category of alkyl dibenzothiophenes in the United States or the European Union. Instead, these compounds are regulated as components of larger, more encompassing chemical groups, primarily Polycyclic Aromatic Hydrocarbons (PAHs) and Total Petroleum Hydrocarbons (TPH).

In the U.S., the Environmental Protection Agency (EPA) regulates PAHs under various statutes. The Clean Water Act includes regulations for PAHs in industrial wastewater discharges, and the Resource Conservation and Recovery Act (RCRA) lists several PAHs as hazardous wastes. nih.gov The EPA has also set a maximum contaminant level (MCL) for benzo[a]pyrene, a well-known carcinogenic PAH, in drinking water at 0.2 parts per billion. cdc.gov The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for coal tar pitch volatiles, which contain PAHs, in the workplace at 0.2 mg/m³. nih.govcdc.gov

In the European Union, PAHs are regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which restricts the sale of consumer products containing certain PAHs above specified limits. talema.commeasurlabs.com The EU's Water Framework Directive also addresses PAH pollution in water bodies. hbm4eu.eu Additionally, there are specific regulations setting maximum levels for certain PAHs in foodstuffs, particularly those susceptible to contamination during processing like smoking or drying. talema.commeasurlabs.com

Advanced Research Directions and Future Perspectives in 4 Propyldibenzothiophene Research

Integrated Approaches for Ultra-Deep Desulfurization

Achieving ultra-low sulfur levels requires moving beyond single-process solutions. Integrated approaches, which combine different desulfurization techniques, are a key area of future research. These systems leverage the strengths of each method to overcome the limitations of others.

One promising strategy is the integration of catalytic oxidative desulfurization (ODS) with liquid-liquid extraction. In this process, the 4-propyldibenzothiophene is first oxidized using a catalyst, which increases its polarity. The resulting sulfone is then more easily extracted from the non-polar fuel phase. For example, a system composed of a molybdic compound catalyst, H₂O₂, and an ionic liquid can achieve remarkably high sulfur removal efficiencies. The ionic liquid acts as both an extractant and a solvent for the catalyst, streamlining the process.

Another integrated method is Selective Adsorption for Removing Sulfur (SARS), which can be combined with other processes. Adsorption can be used as a polishing step after initial hydrodesulfurization to capture the remaining refractory compounds. The effectiveness of such systems depends on the adsorbent's capacity and selectivity for molecules like this compound over other aromatic compounds in the fuel.

Synergistic Development of Catalytic and Biological Desulfurization Technologies

The combination of catalytic and biological desulfurization (BDS) methods presents a powerful synergistic strategy. BDS utilizes microorganisms that can selectively cleave the carbon-sulfur bond in dibenzothiophene (B1670422) derivatives via the "4S" pathway, converting them into sulfur-free compounds like 2-hydroxybiphenyl. mdpi.com While BDS operates under mild conditions, its rate can be slow. mdpi.com

Advanced Materials for Selective Adsorption of Dibenzothiophene Derivatives

The development of advanced adsorbent materials is crucial for the future of adsorptive desulfurization (ADS). These materials must exhibit high selectivity for sulfur compounds like this compound, possess a large adsorption capacity, and be easily regenerable. Metal-Organic Frameworks (MOFs) have emerged as highly promising candidates due to their high porosity, large surface area, and tunable chemical properties. mdpi.com

The adsorption performance of MOFs depends on several factors, including the metal center, the organic linkers, and the pore structure. For instance, Cu-based MOFs have shown higher adsorption capacity for dibenzothiophene (DBT) compared to Cr-based or Zr-based MOFs, which is attributed to the favorable interaction between the soft acid (Cu) and the soft base (sulfur in DBT). nih.gov Research is ongoing to design and synthesize novel MOFs specifically tailored for the capture of alkylated dibenzothiophenes.

In addition to MOFs, other materials such as renewable activated carbons derived from food waste are being explored. acs.org These materials can be engineered to have optimal pore sizes for trapping dibenzothiophene derivatives and may contain inorganic impurities that provide active sites for chemisorption, enhancing their performance. acs.org

Adsorption Capacities of Various MOFs for Dibenzothiophene (DBT)
Adsorbent MaterialAdsorption Capacity (mgS/g)Reference
Cu-ABTC46.2 nih.gov
UMCM-15034.2 nih.gov
Cu-BTC28.3 nih.gov
MIL-101(Cr)26.3 nih.gov
UIO-6622.0 nih.gov

Bridging Fundamental Research with Industrial Implementation for Cleaner Fuels

The ultimate goal of desulfurization research is its successful and economical implementation at an industrial scale. Bridging the gap between fundamental laboratory research and industrial application presents significant challenges, including scalability, cost, and long-term stability of materials and processes.

Techno-economic analysis is a critical component in this transition. researchgate.netmdpi.com Such analyses evaluate the capital and operating costs of new technologies compared to established methods like HDS. researchgate.net For any new desulfurization process targeting this compound to be commercially viable, it must demonstrate not only superior performance but also economic feasibility. For example, a preliminary techno-economic analysis of an electrocoagulation-based process for flue gas desulfurization wastewater treatment estimated a total plant cost of $17.0 million. osti.gov

Future research must focus on developing robust and stable catalysts and adsorbents that can withstand industrial operating conditions for extended periods with minimal loss of activity. mdpi.com For biological systems, challenges include improving the tolerance of microorganisms to the harsh conditions of a refinery and enhancing the rate of biodesulfurization to meet industrial throughput demands. researchgate.net Integrating new technologies with existing refinery infrastructure is another key consideration to ensure a smooth transition and widespread adoption for the production of cleaner fuels. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-propyldibenzothiophene, and how can purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Use SciFinder or Reaxys to identify existing synthetic protocols for dibenzothiophene derivatives. Focus on alkylation reactions (e.g., Friedel-Crafts alkylation) to introduce the propyl group.
  • Step 2 : Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on literature precedents. For example, AlCl₃ or FeCl₃ may serve as Lewis acid catalysts in dichloromethane or toluene .
  • Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC or GC-MS. Report yield, melting point (m.p.), and Rf values for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Assign peaks in ¹H and ¹³C NMR spectra by comparing with dibenzothiophene analogs. The propyl group will show distinct δ 0.8–1.5 ppm (triplet for CH₃) and δ 1.2–1.8 ppm (multiplet for CH₂) .
  • Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 230 (C₁₅H₁₄S) and fragmentation patterns (e.g., loss of propyl group).
  • IR : Identify aromatic C=C (~1600 cm⁻¹) and C-S (~700 cm⁻¹) stretching modes. Cross-validate with literature data for dibenzothiophene derivatives .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be systematically resolved?

  • Methodology :

  • Step 1 : Compile literature data (e.g., NMR shifts, m.p.) from Reaxys or SciFinder and identify discrepancies.
  • Step 2 : Replicate synthesis and characterization under standardized conditions. For example, inconsistent melting points may arise from polymorphic forms or solvent impurities; use differential scanning calorimetry (DSC) to clarify .
  • Step 3 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., solvent effects on crystallization) .

Q. What strategies optimize the regioselectivity of propyl group introduction in dibenzothiophene derivatives?

  • Methodology :

  • Step 1 : Perform computational modeling (e.g., DFT) to predict electrophilic substitution preferences at C4 vs. C2 positions.
  • Step 2 : Experimentally test directing groups (e.g., sulfonate esters) to bias alkylation toward the C4 position.
  • Step 3 : Use kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) to favor desired regioisomers. Validate with NOESY NMR to confirm spatial proximity of substituents .

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

  • Methodology :

  • Step 1 : Measure redox potentials via cyclic voltammetry to assess electron-donating effects of the propyl group.
  • Step 2 : Study coordination behavior with transition metals (e.g., Pd, Ru) using X-ray crystallography or UV-vis spectroscopy.
  • Step 3 : Compare catalytic performance (e.g., turnover frequency) in cross-coupling reactions against unsubstituted dibenzothiophene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.